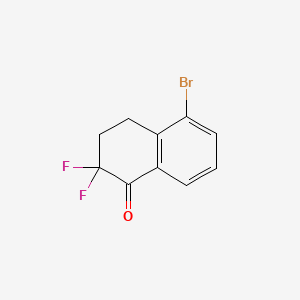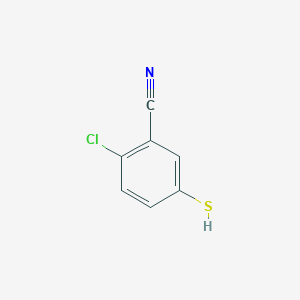
2-Chloro-5-mercaptobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-sulfanylbenzonitrile, also known as o-chloro-5-mercaptobenzonitrile, is an organosulfur compound with the molecular formula C7H4ClNS and a molecular weight of 169.6 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-chloro-5-sulfanylbenzonitrile involves the nucleophilic aromatic substitution of 2-chlorobenzonitrile with thiol reagents under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for 2-chloro-5-sulfanylbenzonitrile often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. Catalysts and advanced purification techniques may be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Chloro-5-sulfanylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alkoxides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
2-Chloro-5-sulfanylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biochemistry: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 2-chloro-5-sulfanylbenzonitrile involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular processes .
相似化合物的比较
属性
分子式 |
C7H4ClNS |
|---|---|
分子量 |
169.63 g/mol |
IUPAC 名称 |
2-chloro-5-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H4ClNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H |
InChI 键 |
GQFHDOABVASHHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


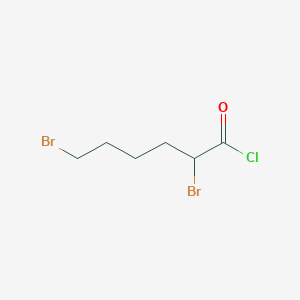
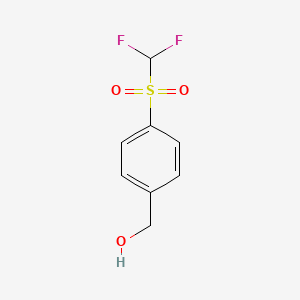


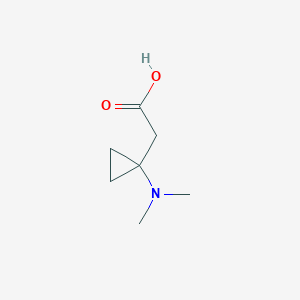


![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)



